molecular formula C23H26N2O3S B11358678 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11358678
M. Wt: 410.5 g/mol
InChI Key: LQYAXLDQPLWKGN-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Alkylation: The resulting thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Acylation: The final step involves the acylation of the alkylated thiazole derivative with 2-[4-(propan-2-yl)phenoxy]acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the thiazole ring may result in a dihydrothiazole compound.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: Used in the synthesis of various acetoacetic acid derivatives.

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of a thiazole ring and phenoxyacetamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H26N2O3S/c1-16(2)17-4-10-21(11-5-17)28-14-22(26)24-13-12-19-15-29-23(25-19)18-6-8-20(27-3)9-7-18/h4-11,15-16H,12-14H2,1-3H3,(H,24,26)

InChI Key

LQYAXLDQPLWKGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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